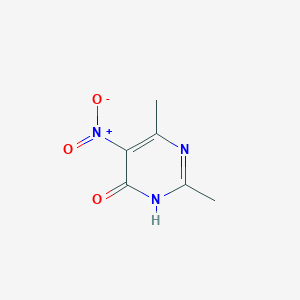![molecular formula C14H10N6OS B13107250 2-(Furan-2-yl)-5-(phenylsulfanyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine CAS No. 139179-54-7](/img/structure/B13107250.png)
2-(Furan-2-yl)-5-(phenylsulfanyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Furan-2-yl)-5-(phenylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine is a heterocyclic compound that contains a furan ring, a phenylthio group, and a triazolo-triazine core. Compounds with such structures are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-5-(phenylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the triazolo-triazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the furan ring: This step may involve coupling reactions such as Suzuki or Stille coupling.
Attachment of the phenylthio group: This can be done using thiolation reactions, often involving thiol reagents and suitable catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the phenylthio group.
Reduction: Reduction reactions could target the triazolo-triazine core or the phenylthio group.
Substitution: The compound can participate in substitution reactions, especially at positions where the furan or phenylthio groups are attached.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like halides, nucleophiles, and bases are often employed in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to deoxygenated or desulfurized products.
Scientific Research Applications
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Materials Science: It could be explored for its electronic or photophysical properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.
Receptor Binding: It could be studied for its binding affinity to various biological receptors.
Medicine
Drug Development:
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Polymer Science: Potential use in the development of new polymers with unique properties.
Mechanism of Action
The mechanism of action for 2-(Furan-2-yl)-5-(phenylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine would depend on its specific application. For example:
Enzyme Inhibition: The compound might inhibit enzyme activity by binding to the active site or allosteric sites.
Receptor Binding: It could exert its effects by binding to specific receptors and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine: Lacks the phenylthio group.
5-(Phenylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine: Lacks the furan ring.
Uniqueness
2-(Furan-2-yl)-5-(phenylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine is unique due to the presence of both the furan ring and the phenylthio group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
139179-54-7 |
|---|---|
Molecular Formula |
C14H10N6OS |
Molecular Weight |
310.34 g/mol |
IUPAC Name |
2-(furan-2-yl)-5-phenylsulfanyl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine |
InChI |
InChI=1S/C14H10N6OS/c15-12-17-14(22-9-5-2-1-3-6-9)18-13-16-11(19-20(12)13)10-7-4-8-21-10/h1-8H,(H2,15,16,17,18,19) |
InChI Key |
XXEJWGLKJJWUQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC3=NC(=NN3C(=N2)N)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[b]thiophene-3-carboximidamide](/img/structure/B13107168.png)
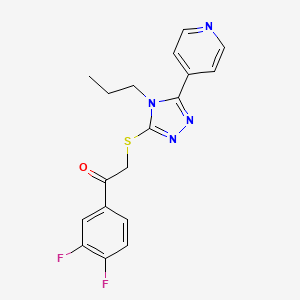
![5-(Butan-2-yl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B13107172.png)
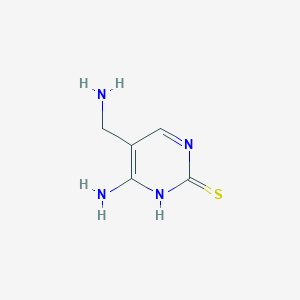
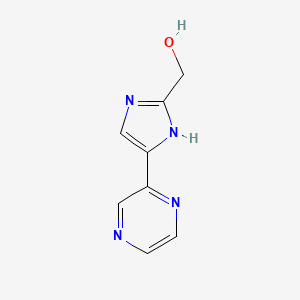

![5-Benzyl 3-ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-YL)-6,7-dihydro-2H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate](/img/structure/B13107194.png)

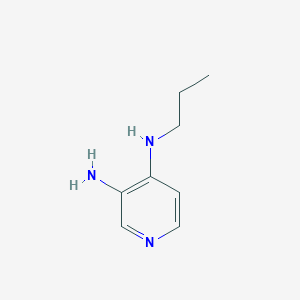
![(3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol oxalate](/img/structure/B13107227.png)

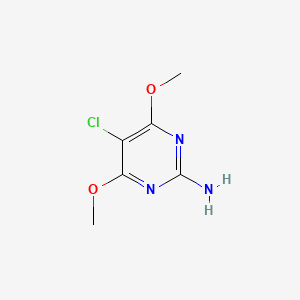
![6,7-Difluoro-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B13107236.png)
